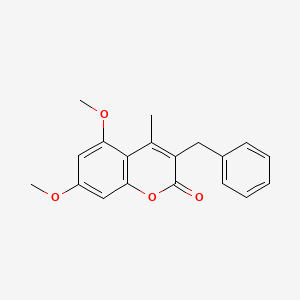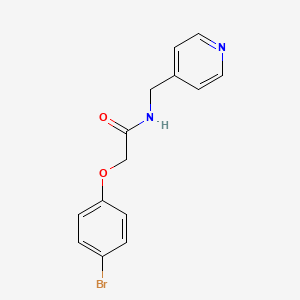![molecular formula C16H15FN2O3 B5771006 ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)
ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate, also known as EFAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFAC is a carbamate derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate is not fully understood, but it is believed to act through multiple pathways. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in inflammation and cancer cell growth. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in lab experiments is that it has been shown to have potential therapeutic applications in various diseases, making it a promising compound for further research. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate. One area of research could focus on optimizing its therapeutic potential in cancer treatment by further elucidating its mechanism of action and identifying potential combination therapies. Another area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research could be conducted to explore the safety and efficacy of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in human clinical trials.
Méthodes De Synthèse
The synthesis of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with 3-aminophenol to form 3-[(2-fluorobenzoyl)amino]phenol. The final step involves the reaction of 3-[(2-fluorobenzoyl)amino]phenol with ethyl chloroformate to form ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate.
Applications De Recherche Scientifique
Ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl N-[3-[(2-fluorobenzoyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-16(21)19-12-7-5-6-11(10-12)18-15(20)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQKPLXTJGMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)




![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)
![5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5770976.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)

![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)